酸化クロム(III)

説明

科学的研究の応用

Chromium(III) oxide has a wide range of applications in scientific research and industry:

Catalysis: It is used as a catalyst in various chemical reactions, including the dehydrogenation of alkanes.

Pigments: Due to its vibrant green color, it is used as a pigment in paints, inks, and glasses.

Metallurgy: It is used in the production of stainless steel and other alloys.

Nanotechnology: Recent research has explored the use of chromium(III) oxide nanoparticles in electronics, optics, and biomedicine.

Sensors: It is used in sensors for detecting alcohol, ketones, alkanes, and toxic gases.

作用機序

Target of Action

Chromium(III) oxide, or chromia, primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production and metabolic regulation . Chromium(III) oxide also interacts with glucose metabolism and insulin signaling pathways .

Mode of Action

Chromium(III) oxide’s interaction with its targets leads to physiological effects apart from insulin signaling . It is involved in the metabolism of blood glucose, regulation of insulin resistance, and metabolism of lipids . The compound’s mode of action extends beyond its classical effects on the insulin-signaling pathway .

Biochemical Pathways

Chromium(III) oxide affects several biochemical pathways. It plays a role in muscle protein synthesis, glucose and lipid metabolism, and antioxidant properties . The compound’s action on mitochondrial ATP synthase influences these physiological effects . Moreover, chromium(III) oxide can potentially modulate key metabolic pathways, offering novel perspectives for interventions in metabolic disorders .

Pharmacokinetics

Humans can be exposed to chromium via ingestion, inhalation, and dermal or ocular exposure . More research is needed to fully understand the ADME properties of Chromium(III) oxide and their impact on bioavailability.

Result of Action

The action of Chromium(III) oxide results in various molecular and cellular effects. It enhances insulin sensitivity and manages glucose metabolism . Moreover, it influences physiological effects apart from insulin signaling . The compound’s action on mitochondrial ATP synthase plays a crucial role in these effects .

Action Environment

The action, efficacy, and stability of Chromium(III) oxide can be influenced by environmental factors. For instance, the compound’s oxidation capacity is highest at near-neutral pH and in the combined presence of carbon and light . , indicating its stability in various environments. Proper ventilation is crucial to avoid inhaling the dust, and the compound should be kept away from heat, sparks, and open flames .

生化学分析

Biochemical Properties

Chromium(III) oxide nanoparticles (nCr2O3) have been found to interact with various biomolecules in algae cells. For instance, they interact with extracellular polymeric substances (EPS), especially polysaccharides in soluble EPS . These interactions mitigate the damage of Chromium(III) oxide to cells .

Cellular Effects

Chromium(III) oxide presents adverse effects on cell growth, decreasing the photosynthetic pigment concentrations and photosynthetic activity . It also causes physical damage to cells by aggregating around and attaching to them .

Molecular Mechanism

At the molecular level, Chromium(III) oxide increases the intracellular reactive oxygen species and malondialdehyde levels, leading to lipid peroxidation . The transcriptomic analysis further revealed that the transcription of ribosome, glutamine, and thiamine metabolism-related genes were impaired under 20 mg/L Chromium(III) oxide, suggesting Chromium(III) oxide inhibits algal cell growth through metabolism, cell defense, and repair .

Temporal Effects in Laboratory Settings

Over time, with the increase of Chromium(III) oxide doses, the protective responses of EPS are exhausted, accompanied by toxicity in the form of organelle damage and metabolic disturbance .

Metabolic Pathways

Chromium(III) oxide appears to interfere with several metabolic pathways. For instance, it impairs the transcription of ribosome, glutamine, and thiamine metabolism-related genes .

Transport and Distribution

Chromium(III) oxide nanoparticles aggregate around and attach to cells, causing physical damage . This suggests that Chromium(III) oxide may be transported and distributed within cells and tissues through physical contact.

準備方法

Synthetic Routes and Reaction Conditions: Chromium(III) oxide can be synthesized through various methods:

Reduction of Sodium Dichromate: One common method involves the reduction of sodium dichromate (Na₂Cr₂O₇) with sulfur at high temperatures, producing sodium sulfate (Na₂SO₄) and chromium(III) oxide. [ \text{Na}_2\text{Cr}_2\text{O}_7 + \text{S} \rightarrow \text{Na}_2\text{SO}_4 + \text{Cr}_2\text{O}_3 ]

Decomposition of Chromium Salts: Another method involves the thermal decomposition of chromium salts such as chromium nitrate or ammonium dichromate. [ (\text{NH}_4)_2\text{Cr}_2\text{O}_7 \rightarrow \text{Cr}_2\text{O}_3 + \text{N}_2 + 4\text{H}_2\text{O} ]

Industrial Production Methods: Industrially, chromium(III) oxide is produced from the mineral chromite (Fe,Mg)Cr₂O₄. The conversion process involves the following steps :

Roasting: Chromite is roasted with sodium carbonate (Na₂CO₃) in the presence of oxygen to form sodium chromate (Na₂CrO₄).

Conversion: Sodium chromate is then converted to sodium dichromate (Na₂Cr₂O₇) through an acid treatment.

Reduction: Sodium dichromate is reduced with sulfur to produce chromium(III) oxide.

化学反応の分析

Chromium(III) oxide undergoes various chemical reactions, including:

Reduction: It can be reduced to chromium metal using aluminum in a thermite reaction. [ \text{Cr}_2\text{O}_3 + 2\text{Al} \rightarrow 2\text{Cr} + \text{Al}_2\text{O}_3 ]

Oxidation: Chromium(III) oxide can be oxidized to chromates in the presence of alkali and oxygen. [ 2\text{Cr}_2\text{O}_3 + 4\text{MO} + 3\text{O}_2 \rightarrow 4\text{MCrO}_4 ]

Reaction with Chlorine and Carbon: Heating chromium(III) oxide with chlorine and carbon yields chromium(III) chloride and carbon monoxide. [ \text{Cr}_2\text{O}_3 + 3\text{Cl}_2 + 3\text{C} \rightarrow 2\text{CrCl}_3 + 3\text{CO} ]

類似化合物との比較

Chromium(III) oxide can be compared with other similar compounds such as:

Chromium(IV) oxide (CrO₂): Unlike chromium(III) oxide, chromium(IV) oxide is a black magnetic compound used in magnetic tapes.

Chromium(VI) oxide (CrO₃): This is a highly toxic and strong oxidizing agent used in chrome plating and as a cleaning agent.

Iron(III) oxide (Fe₂O₃): Similar to chromium(III) oxide, iron(III) oxide is used as a pigment and in metallurgy, but it has different magnetic properties and reactivity.

Chromium(III) oxide stands out due to its stability, vibrant color, and wide range of applications in various fields.

生物活性

Chromium(III) oxide, or Cr₂O₃, is a compound with various biological activities that have garnered attention in recent years. This article explores its antibacterial, anticancer, and antioxidant properties, as well as its cytotoxic effects and potential applications in biomedical fields.

Overview of Chromium(III) Oxide

Chromium(III) oxide is a stable, green inorganic compound that is commonly used in industrial applications, including pigments and catalysts. Its biological activity has been a subject of research due to its potential therapeutic benefits and toxicity concerns.

Antibacterial Activity

Recent studies have demonstrated that chromium(III) oxide nanoparticles exhibit significant antibacterial properties. For instance, green synthesized Cr₂O₃ nanoparticles using Abutilon indicum leaf extract showed superior antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The zones of inhibition (ZOIs) were larger than those observed for chemically synthesized counterparts and comparable to standard antibiotics like levofloxacin .

Table 1: Antibacterial Activity of Chromium(III) Oxide Nanoparticles

| Bacterial Strain | Zone of Inhibition (mm) | Source |

|---|---|---|

| E. coli | 18 | Green Synthesized Cr₂O₃ |

| S. aureus | 20 | Green Synthesized Cr₂O₃ |

| B. bronchiseptica | 15 | Green Synthesized Cr₂O₃ |

| B. subtilis | 17 | Green Synthesized Cr₂O₃ |

Anticancer Properties

Chromium(III) oxide nanoparticles have also shown promising anticancer activities. In vitro studies on Michigan Cancer Foundation-7 (MCF-7) breast cancer cells indicated that these nanoparticles induced significant cytotoxicity. The MTT assay results revealed a dose-dependent decrease in cell viability, suggesting their potential as anticancer agents .

Case Study: Anticancer Effects on MCF-7 Cells

- Method : MTT assay and live/dead staining.

- Findings : Significant reduction in cell viability at concentrations above 50 µg/mL.

- Mechanism : Induction of oxidative stress leading to apoptosis.

Antioxidant Activity

The antioxidant capacity of chromium(III) oxide nanoparticles was assessed using the linoleic acid system. Results indicated that these nanoparticles effectively scavenged free radicals, thereby reducing lipid peroxidation levels . This property may contribute to their overall therapeutic potential.

Cytotoxicity and Biocompatibility

While chromium(III) oxide exhibits beneficial biological activities, it is essential to consider its cytotoxic effects. Studies have shown that Cr₂O₃ nanoparticles can release hexavalent chromium (Cr(VI)) under certain conditions, which is known to be highly toxic . In vitro studies demonstrated that exposure to Cr₂O₃ nanoparticles resulted in increased reactive oxygen species (ROS) levels and activation of apoptotic pathways in human lung carcinoma A549 cells and keratinocyte HaCaT cells .

Table 2: Cytotoxic Effects of Chromium(III) Oxide Nanoparticles

| Cell Line | IC50 Value (µg/mL) | Observed Effects |

|---|---|---|

| A549 | 30 | Increased ROS, apoptosis |

| HaCaT | 25 | Increased ROS, apoptosis |

| Vero | >100 | High biocompatibility |

特性

IUPAC Name |

oxo(oxochromiooxy)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOXWKRWXJOMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

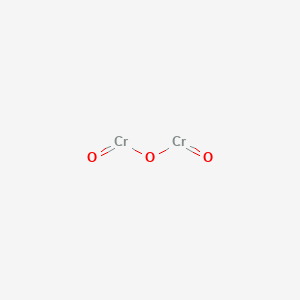

O=[Cr]O[Cr]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2O3 | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chromium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043721 | |

| Record name | Chromium(III) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.990 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Green, hygroscopic solid; [CHEMINFO] Insoluble in water; [ACGIH], LIGHT-TO-DARK-GREEN POWDER. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

4000 °C | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 3.13 ug/L at 20 °C, pH 6; 2.96 ug/L at 20 °C, pH 8, Practically insoluble in water, Practically insoluble in alcohol, acetone; slightly soluble in acids, alkalies, Insoluble in acids, and alkalies, Solubility in water: none | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.22 at 25 °C, 5.22 g/cm³ | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light to dark green, fine, hexagonal crystals, Green powder, Bright-green, extremely hard crystals | |

CAS No. |

1308-38-9, 196696-68-1 | |

| Record name | Dichromium trioxide [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium (III) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2435 °C | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。